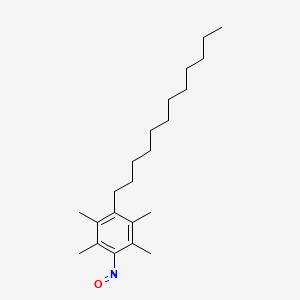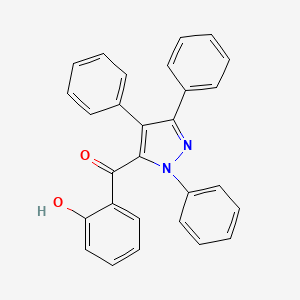
(2-Hydroxyphenyl)(1,3,4-triphenyl-1H-pyrazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxyphenyl)(1,3,4-triphenyl-1H-pyrazol-5-yl)methanone is a complex organic compound that features a pyrazole ring substituted with phenyl groups and a hydroxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyphenyl)(1,3,4-triphenyl-1H-pyrazol-5-yl)methanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The phenyl groups are introduced through subsequent substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 1,3,4-triphenyl-1H-pyrazole and subsequent functionalization to introduce the hydroxyphenyl group. The reaction conditions are optimized for yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of (2-Hydroxyphenyl)(1,3,4-triphenyl-1H-pyrazol-5-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- (2-Hydroxyphenyl)(1,3-diphenyl-1H-pyrazol-5-yl)methanone
- (2-Hydroxyphenyl)(1,4-diphenyl-1H-pyrazol-5-yl)methanone
- (2-Hydroxyphenyl)(1,3,4-triphenyl-1H-pyrazol-3-yl)methanone
Uniqueness: (2-Hydroxyphenyl)(1,3,4-triphenyl-1H-pyrazol-5-yl)methanone is unique due to the specific positioning of the hydroxyphenyl group and the triphenyl substitution pattern on the pyrazole ring. This unique structure can lead to distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
141885-59-8 |
|---|---|
Molekularformel |
C28H20N2O2 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
(2-hydroxyphenyl)-(2,4,5-triphenylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C28H20N2O2/c31-24-19-11-10-18-23(24)28(32)27-25(20-12-4-1-5-13-20)26(21-14-6-2-7-15-21)29-30(27)22-16-8-3-9-17-22/h1-19,31H |
InChI-Schlüssel |
RBIGNASYPJEALY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


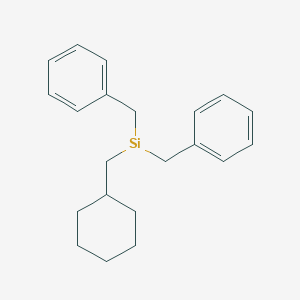
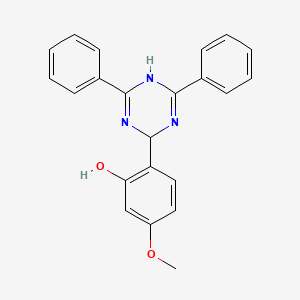
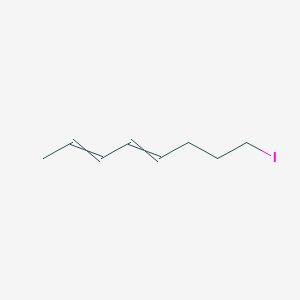

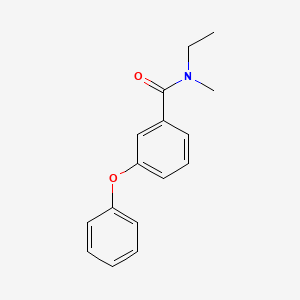
![2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one](/img/structure/B14261649.png)
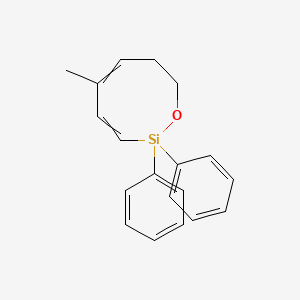
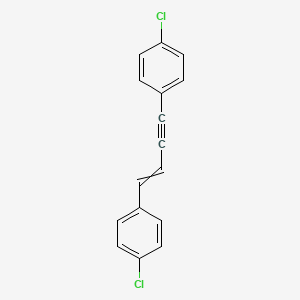
![2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate](/img/structure/B14261658.png)
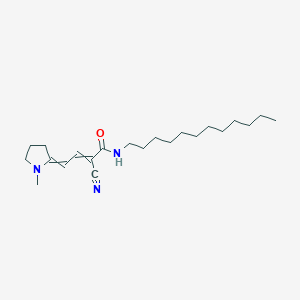
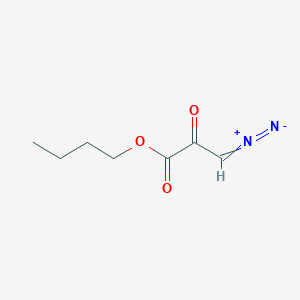

![(2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride](/img/structure/B14261705.png)
